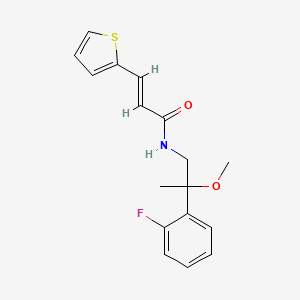

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide

描述

属性

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAJMDKMBDRTLJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features, including a thiophene ring and a fluorophenyl group. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

- Molecular Formula : C17H18FNO2S

- Molecular Weight : 319.39 g/mol

- IUPAC Name : (E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide

The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions. The thiophene moiety is known for its role in various biological activities, while the fluorinated phenyl group may enhance pharmacological properties through improved binding affinities to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. The compound is hypothesized to modulate key biochemical pathways, potentially influencing processes such as:

- Cell Signaling : Interaction with G-protein coupled receptors (GPCRs) or other signaling molecules.

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in metabolic pathways.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The presence of the thiophene ring is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.

- Neuroprotective Effects : Compounds containing fluorinated phenyl groups have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Experimental Data

A number of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

相似化合物的比较

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Mechanistic Insights

- Fluorine Positioning : The 2-fluorophenyl group in the target compound and evidence 4’s analog enhances target selectivity for KCNQ2 channels compared to 3-fluorophenyl derivatives, likely due to steric and electronic effects .

- Heterocycle Impact: Thiophene-containing analogs (e.g., DM497) show superior antinociceptive activity compared to furan derivatives (e.g., DM490), attributed to stronger interactions with α7 nAChRs and CaV2.2 channels .

常见问题

Q. What are the optimal synthetic routes for (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and acrylamide coupling. For example, a method analogous to the reduction of intermediates using diisobutylaluminum hydride (DIBAL-H) in anhydrous tetrahydrofuran (THF) can yield key precursors, followed by condensation with thiophene derivatives . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like Z-isomers or unreacted intermediates.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a diffractometer (e.g., Enraf–Nonius CAD-4) and refinement with SHELXL software (via Olex2 interface) enables precise determination of bond lengths, angles, and stereochemistry. For example, monoclinic systems with space group and unit cell parameters (e.g., Å, ) are common for acrylamide derivatives .

Q. What computational methods predict its physicochemical properties?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) calculates electronic properties, including HOMO-LUMO gaps and electrostatic potential maps . Solubility and logP values are estimated using software like COSMO-RS. Validation against experimental data (e.g., melting points, HPLC retention times) ensures accuracy.

Advanced Research Questions

Q. How does this compound interact with biological targets like ion channels or enzymes?

Mechanistic studies involve electrophysiology (e.g., patch-clamp for GABA receptors) and molecular docking. For acrylamide derivatives, EC (half-maximal effective concentration) and E (maximal efficacy) are quantified using dose-response curves. Competitive binding assays with radiolabeled ligands (e.g., H-gabazine) assess receptor affinity. Structural analogs with fluorophenyl or thiophene groups show enhanced selectivity due to hydrophobic interactions with receptor pockets .

Q. What advanced DFT strategies address discrepancies in thermochemical data?

Incorporating exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for atomization energies and ionization potentials. For example, hybrid functionals reduce average absolute deviations to ≤2.4 kcal/mol in thermochemical calculations. Basis set superposition errors (BSSE) are minimized using counterpoise corrections, while dispersion forces are modeled with Grimme’s D3 term .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Conflicting bioactivity data (e.g., weak antitumor activity in K562 cells) are analyzed by comparing substituent effects. For instance, replacing the methoxy group with hydroxyl or morpholino moieties alters hydrogen-bonding capacity. Multivariate regression or machine learning models (e.g., partial least squares) correlate descriptors (e.g., Hammett σ, molar refractivity) with activity trends .

Q. What experimental designs validate photochemical reactivity?

Photostability is tested under UV-Vis irradiation (e.g., 365 nm) in quartz cuvettes. Transient absorption spectroscopy tracks intermediates like triplet states. For sulfonylation reactions, electron paramagnetic resonance (EPR) confirms radical pathways. Control experiments exclude metal catalysts to isolate photoredox mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。